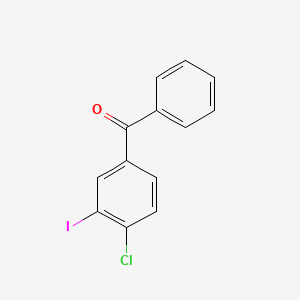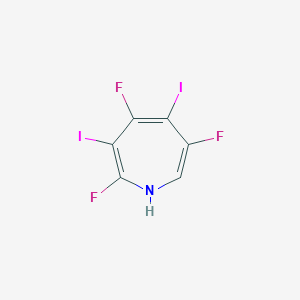
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene is an organic compound with the molecular formula C14H24Br2F2. This compound contains a total of 42 atoms, including 24 hydrogen atoms, 14 carbon atoms, 2 fluorine atoms, and 2 bromine atoms . It is a halogenated hydrocarbon, which means it contains halogen atoms (bromine and fluorine) in its structure.
Vorbereitungsmethoden
The synthesis of 3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene typically involves multiple steps, including halogenation and alkylation reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Halogenation: Introduction of bromine and fluorine atoms into the hydrocarbon chain.
Alkylation: Addition of ethyl groups to the hydrocarbon chain.
Industrial production methods for this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, influencing their chemical and biological properties. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene can be compared with other halogenated hydrocarbons, such as:
- 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
- 3,8-Dibromo-4,7-diethyl-5,6-difluorodecane (without the double bond)
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and ethyl groups, as well as the presence of a double bond, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
920492-59-7 |
|---|---|
Molekularformel |
C14H24Br2F2 |
Molekulargewicht |
390.14 g/mol |
IUPAC-Name |
3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene |
InChI |
InChI=1S/C14H24Br2F2/c1-5-9(11(15)7-3)13(17)14(18)10(6-2)12(16)8-4/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
PWUJILASUCFEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CC)Br)C(=C(C(CC)C(CC)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)


![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

methanone](/img/structure/B14186855.png)
oxophosphanium](/img/structure/B14186866.png)
![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)

